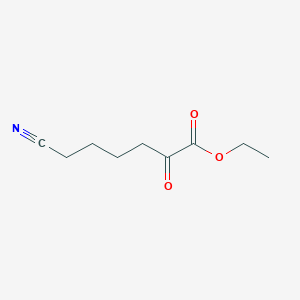

Ethyl 6-cyano-2-oxohexanoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 6-cyano-2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBLESJBIBDORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641278 | |

| Record name | Ethyl 6-cyano-2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-91-3 | |

| Record name | Ethyl 6-cyano-2-oxohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-cyano-2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-cyano-2-oxohexanoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-cyano-2-oxohexanoate is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure incorporates an α-keto ester and a terminal nitrile group, making it a versatile building block for the synthesis of a variety of complex organic molecules, including nitrogen-containing heterocycles and novel pharmaceutical intermediates. The α-keto ester moiety can participate in a range of transformations, such as enantioselective reductions to form α-hydroxy esters, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This guide provides a comprehensive overview of a proposed synthetic route to this compound, detailed experimental protocols, and a thorough characterization strategy.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with the well-established acetoacetic ester synthesis, followed by hydrolysis and decarboxylation. This pathway is advantageous due to the use of readily available starting materials and the generally high yields associated with these classical reactions.

The overall synthetic transformation is depicted below:

Caption: Proposed two-step synthesis of this compound.

The synthesis begins with the alkylation of ethyl acetoacetate. The active methylene protons of ethyl acetoacetate are readily deprotonated by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbon of 4-bromobutyronitrile in an SN2 reaction to form the intermediate, Ethyl 2-acetyl-6-cyanohexanoate.[2][3] The subsequent step involves the acidic hydrolysis of the ester group to a carboxylic acid, followed by thermal decarboxylation to yield the final product, this compound.[4][5]

Detailed Experimental Protocols

Part 1: Synthesis of the Alkylating Agent: 4-Bromobutyronitrile

While commercially available, 4-bromobutyronitrile can also be synthesized from γ-butyrolactone. A common method involves the ring-opening of the lactone with hydrobromic acid.

Materials:

-

γ-Butyrolactone

-

48% Hydrobromic acid

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone and an excess of 48% hydrobromic acid.

-

Heat the mixture to reflux and maintain for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 4-bromobutyronitrile.

Part 2: Synthesis of Ethyl 2-acetyl-6-cyanohexanoate

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetoacetate

-

4-Bromobutyronitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 equivalent) to absolute ethanol under a nitrogen atmosphere.

-

Once all the sodium has reacted, add ethyl acetoacetate (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, add 4-bromobutyronitrile (1.05 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl 2-acetyl-6-cyanohexanoate, which can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound

Materials:

-

Ethyl 2-acetyl-6-cyanohexanoate

-

Dilute hydrochloric acid (e.g., 1-2 M)

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve Ethyl 2-acetyl-6-cyanohexanoate in dilute hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis and decarboxylation can be monitored by the cessation of CO2 evolution and by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Caption: Recommended analytical workflow for the characterization of this compound.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

| Technique | Functional Group | Predicted Chemical Shift / Frequency / m/z | Notes |

| ¹H NMR | -CH₂-CN | 2.4 - 2.6 ppm (t) | Triplet due to coupling with adjacent CH₂. |

| -CH₂-CH₂-CN | 1.8 - 2.0 ppm (m) | Multiplet. | |

| -CH₂-C=O | 2.8 - 3.0 ppm (t) | Triplet due to coupling with adjacent CH₂. | |

| -O-CH₂-CH₃ | 4.2 - 4.4 ppm (q) | Quartet due to coupling with methyl protons. | |

| -O-CH₂-CH₃ | 1.3 - 1.5 ppm (t) | Triplet due to coupling with methylene protons. | |

| ¹³C NMR | -C≡N | 118 - 122 ppm | Characteristic chemical shift for a nitrile carbon.[6] |

| -C=O (keto) | 190 - 200 ppm | Deshielded due to the carbonyl group. | |

| -C=O (ester) | 160 - 170 ppm | Typical range for an ester carbonyl. | |

| -O-CH₂- | 61 - 63 ppm | Methylene carbon of the ethyl ester. | |

| IR | -C≡N | 2240 - 2260 cm⁻¹ | Sharp, medium intensity absorption.[6] |

| -C=O (keto) | 1715 - 1735 cm⁻¹ | Strong absorption. | |

| -C=O (ester) | 1735 - 1750 cm⁻¹ | Strong absorption, may overlap with the keto C=O. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 183 | |

| Fragments | m/z = 155, 138, 110 | Expected fragments from α-cleavage and McLafferty rearrangement.[7][8][9][10][11] |

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Bromobutyronitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[12][13][14][15] Handle with extreme care and avoid inhalation of vapors.

-

Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from water.

-

Sodium Ethoxide: A strong base and corrosive. Avoid contact with skin and eyes.

-

Hydrobromic and Hydrochloric Acids: Corrosive and cause severe skin burns and eye damage. Handle with appropriate care.

References

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). C- and N-Metalated Nitriles: NMR and X-ray Analyses. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy of Carbonyls. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

PubMed. (n.d.). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-oxohexanoate. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing $g(v)-bromoalkylcarboxylic compounds.

-

Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-oxohexanoic acid. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Alkylation of Esters and Nitriles. Retrieved from [Link]

-

csbsju. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]

-

ResearchGate. (2025). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-chloroacetoacetate. Retrieved from [Link]

-

N/A. (n.d.). 14 - SAFETY DATA SHEET. Retrieved from [Link]

-

University of California, Davis. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

N/A. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

-

YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 24). 6.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing ω-aminoalkanoic acid derivatives from cycloalkanones.

-

SpectraBase. (n.d.). Ethyl 2-hexylnonanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicreactions.org [organicreactions.org]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. aklectures.com [aklectures.com]

- 5. youtube.com [youtube.com]

- 6. 4-BROMOBUTYRONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 4-BROMOBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 6-cyano-2-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 6-cyano-2-oxohexanoate is a bifunctional organic molecule of considerable interest in synthetic chemistry and drug discovery. Its structure, incorporating an α-ketoester and a terminal nitrile, presents a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles and other advanced intermediates. A thorough understanding of its physicochemical properties is fundamental to its application, influencing everything from reaction kinetics and purification strategies to its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile in preclinical studies. This guide offers an in-depth analysis of the core physicochemical attributes of this compound, providing a foundational resource for its effective use in research and development.

Molecular Structure and Core Properties

The chemical identity and behavior of this compound are rooted in its molecular structure. Possessing the molecular formula C₉H₁₃NO₃, this compound features a six-carbon backbone functionalized with an ethyl ester at the 2-position, a ketone at the 3-position, and a cyano group at the 6-position.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | |

| Molecular Weight | 183.20 g/mol | |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCOC(=O)C(=O)CCCC#N | |

| MDL Number | MFCD01319628 |

The interplay of the electron-withdrawing cyano and α-ketoester groups significantly influences the molecule's reactivity and electronic distribution.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR: Distinct signals would be expected for the ethyl group protons (a triplet and a quartet), and the four methylene groups of the hexanoate chain, with chemical shifts influenced by their proximity to the electron-withdrawing keto and cyano groups.

-

¹³C NMR: Characteristic peaks would appear for the carbonyl carbons of the ketone and ester, the nitrile carbon, the carbons of the ethyl group, and the four methylene carbons of the main chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

-

C≡N stretch (nitrile): A sharp, medium-intensity absorption band is expected around 2240-2260 cm⁻¹.

-

C=O stretch (ketone): A strong absorption band should appear around 1715-1730 cm⁻¹.

-

C=O stretch (ester): A strong absorption band is anticipated around 1735-1750 cm⁻¹.

-

C-H stretch (alkane): Absorption bands will be present in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be observed at m/z 183.20.

Core Physicochemical Parameters

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems.

Table 2: Estimated Physicochemical Properties and Their Significance

| Property | Estimated Value/Range | Significance in Research and Drug Development |

| Boiling Point | >250 °C | Influences purification methods like distillation and thermal stability. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate). Limited solubility in water. | Crucial for selecting appropriate reaction and formulation solvents. Affects bioavailability. |

| pKa | ~9-10 (for α-hydrogen between carbonyls) | The acidity of the α-hydrogen is key to its reactivity in base-catalyzed reactions like alkylations and condensations.[4][5] |

| LogP (Octanol/Water Partition Coefficient) | 1.0 - 2.5 | A measure of lipophilicity, which is a primary determinant of membrane permeability and other ADME properties. |

Experimental Determination of Physicochemical Properties

Accurate determination of these properties requires standardized experimental protocols.

Workflow for Physicochemical Profiling

Caption: A streamlined workflow for the experimental characterization of a novel compound.

Protocol 1: Determination of LogP via the Shake-Flask Method

The shake-flask method remains a foundational technique for measuring the octanol-water partition coefficient.[6]

-

Preparation: A solution of this compound of known concentration is prepared in a suitable solvent.

-

Equilibration: Equal volumes of n-octanol and water are mixed and allowed to saturate.

-

Partitioning: The compound is added to the biphasic system and shaken vigorously until equilibrium is reached.

-

Separation and Analysis: The octanol and aqueous layers are separated, and the concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for measuring the ionization constant of acidic or basic compounds.[7]

-

Solution Preparation: A solution of the compound is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: A standardized titrant (e.g., NaOH) is incrementally added to the solution.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

Reactivity and Stability Profile

The reactivity of this compound is dominated by its functional groups.

-

α-Ketoester Moiety: The hydrogens on the carbon atom adjacent to the two carbonyl groups are acidic and can be removed by a base to form a stabilized enolate.[4][5] This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. The carbonyl groups themselves are electrophilic and susceptible to nucleophilic attack. α-keto esters are known to be versatile synthons in organic synthesis.[8][9]

-

Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine, offering further avenues for chemical modification.

Stability: The compound is expected to be stable under standard storage conditions. However, it may be sensitive to strong acids, bases, and reducing agents. Safety data sheets for similar compounds, such as ethyl cyanoacetate, recommend storing in a cool, well-ventilated area away from incompatible materials like strong oxidizing agents.[10][11][12]

Conclusion

This compound is a molecule with significant synthetic potential. Its physicochemical properties, including its molecular structure, spectroscopic signatures, solubility, and reactivity, are all critical considerations for its successful application. This guide provides a foundational understanding of these properties, drawing upon established analytical techniques and principles of organic chemistry. The provided protocols and data serve as a valuable resource for researchers and drug development professionals seeking to harness the synthetic utility of this versatile compound.

References

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.

- Chromatographic Approaches for Physicochemical Characterization of Compounds. (n.d.). IntechOpen.

- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- SAFETY DATA SHEET - Chem Service. (2016). Chem Service.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

- Keto Acids and Esters - MCAT Review. (n.d.). MCAT Review.

- SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.

- Physicochemical Properties. (2023). The Royal Society of Chemistry.

- Methods for Analysis of Organic Compounds. (n.d.). NOAA Institutional Repository.

- Why are alpha keto radicals stabilized but alpha keto carbocations are not? (2024). Reddit.

-

Analytical chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

- Spectroscopy Data for Undergraduate Teaching. (2023). ERIC.

- Reactivity of Alpha Hydrogens. (2023). Chemistry LibreTexts.

- Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. (n.d.). PubMed Central.

- Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). (n.d.). Cheméo.

- Spectral Information - PubChem. (2017). National Center for Biotechnology Information.

- This compound. (n.d.). Crysdot LLC.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. files.eric.ed.gov [files.eric.ed.gov]

- 3. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mcat-review.org [mcat-review.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. books.rsc.org [books.rsc.org]

- 7. openaccessebooks.com [openaccessebooks.com]

- 8. mdpi.com [mdpi.com]

- 9. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 6-cyano-2-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 6-cyano-2-oxohexanoate, a specialty chemical with potential applications in organic synthesis and drug discovery. Due to the limited availability of public data on this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer a predictive yet scientifically grounded resource.

Introduction and Chemical Identity

This compound is a bifunctional molecule incorporating both a nitrile and an α-keto ester. This unique combination of reactive functional groups makes it an intriguing building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. The presence of the nitrile group allows for its conversion into amines, carboxylic acids, or tetrazoles, while the α-keto ester moiety is a versatile precursor for various carbon-carbon and carbon-heteroatom bond formations.

Physicochemical Properties

A clear identification of a chemical substance is paramount for its use in research and development. The definitive identifier for this compound is its CAS number. While some sources have erroneously cited other numbers, a thorough review of chemical supplier databases confirms the correct CAS number.[1][2][3][4][5]

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 890097-91-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₃NO₃ | [1][2] |

| Molecular Weight | 183.21 g/mol | [1][2][5] |

| SMILES | CCOC(=O)C(=O)CCCCC#N | [1] |

Proposed Synthesis of this compound

Synthetic Strategy

The core of this strategy is the formation of the α-keto ester via the acylation of a suitable precursor, followed by the introduction of the nitrile functionality. A logical approach would be the acylation of an organometallic reagent derived from a protected cyanohydrin or a related synthon with an appropriate acylating agent like ethyl oxalyl chloride. A more straightforward and likely more efficient method, however, would be the reaction of a Grignard reagent derived from a protected bromoalkanenitrile with ethyl oxalate.

DOT Script for Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Preparation of 4-Cyanobutylmagnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the addition funnel, place a solution of 5-bromovaleronitrile in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 5-bromovaleronitrile solution to the magnesium turnings and initiate the reaction by gentle heating if necessary.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 5-bromovaleronitrile solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of diethyl oxalate in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared 4-cyanobutylmagnesium bromide solution from Step 1 to the cooled diethyl oxalate solution via a cannula or an addition funnel.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Predicted Spectral Data and Characterization

As experimental spectral data for this compound is not publicly available, the following sections provide predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions are intended to guide researchers in the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester and the hexanoate backbone. The chemical shifts are influenced by the electron-withdrawing effects of the keto and cyano groups. The spectrum of the closely related ethyl 2-oxohexanoate provides a good reference for the signals of the hexanoate chain.[6]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂-CN | 2.4 - 2.6 | Triplet | 2H | Adjacent to the electron-withdrawing cyano group. |

| -CH₂-CH₂-CN | 1.8 - 2.0 | Multiplet | 2H | Methylene group in the middle of the chain. |

| -CH₂-C=O | 2.9 - 3.1 | Triplet | 2H | Adjacent to the electron-withdrawing keto group.[6] |

| -O-CH₂-CH₃ | 4.2 - 4.4 | Quartet | 2H | Methylene group of the ethyl ester, deshielded by the oxygen atom.[6] |

| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet | 3H | Methyl group of the ethyl ester.[6] |

| -CH₂-CH₂-C=O | 1.6 - 1.8 | Multiplet | 2H | Methylene group beta to the keto group.[6] |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by the presence of two carbonyl carbons (keto and ester) and the nitrile carbon, in addition to the signals from the aliphatic chain and the ethyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C≡N | 118 - 122 | Characteristic chemical shift for a nitrile carbon.[7] |

| C=O (keto) | 195 - 205 | Typical range for a ketone carbonyl carbon. |

| C=O (ester) | 160 - 165 | Typical range for an ester carbonyl carbon. |

| -O-CH₂-CH₃ | 61 - 63 | Methylene carbon of the ethyl ester. |

| -CH₂-CN | 16 - 18 | Carbon adjacent to the nitrile group. |

| -CH₂-CH₂-CN | 24 - 26 | Aliphatic methylene carbon. |

| -CH₂-C=O | 38 - 42 | Carbon adjacent to the keto group. |

| -CH₂-CH₂-C=O | 20 - 23 | Aliphatic methylene carbon. |

| -O-CH₂-CH₃ | 13 - 15 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands characteristic of the nitrile and the two carbonyl groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2240 - 2260 | Medium, sharp |

| C=O stretch (keto) | 1715 - 1735 | Strong |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| C-O stretch (ester) | 1100 - 1300 | Strong |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 183 | [M]⁺ (Molecular ion) |

| 154 | [M - C₂H₅]⁺ |

| 138 | [M - OC₂H₅]⁺ |

| 110 | [M - COOC₂H₅]⁺ |

| 83 | [C₅H₆N]⁺ |

| 55 | [C₄H₇]⁺ |

Potential Applications and Future Directions

This compound holds promise as a versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. Potential applications include:

-

Synthesis of Heterocyclic Compounds: The α-keto ester and nitrile functionalities can participate in cyclization reactions to form various heterocycles, which are common scaffolds in medicinal chemistry.

-

Precursor for Novel Amino Acids: The nitrile group can be reduced to an amine, and the keto group can be transformed, providing a route to novel non-proteinogenic amino acids.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new lead compounds for drug development.

Further research is needed to fully explore the synthetic utility of this compound and to develop efficient and scalable synthetic methods. The experimental validation of its spectral and physicochemical properties will be a crucial first step in unlocking its potential.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of this compound. By consolidating information from reliable chemical suppliers and drawing parallels with structurally related compounds, we have established its correct CAS number, proposed a viable synthetic route, and predicted its key spectral characteristics. This information serves as a valuable starting point for researchers interested in utilizing this promising chemical building block in their synthetic endeavors.

References

-

ChemSigma. 137267-49-3 ETHYL 2-ETHYL-5-METHYLOXAZOLE-4-CARBOXYLATE. [Link]

-

LabNovo. CAS 890097-91-3 MFCD01319628-ETHYL 6-CYANO-2-OXOHEXANOATE. [Link]

-

Chemazone. ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate - 137267-49-3. [Link]

-

PubChem. 2-Ethyl-3-oxohexanoic acid | C8H14O3 | CID 13539869. [Link]

-

PubChem. 2-Ethyl-4-oxohexanoic acid | C8H14O3 | CID 71436970. [Link]

-

PubChem. Ethyl 2-oxohexanoate | C8H14O3 | CID 10236026. [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]

Sources

- 1. CAS 890097-91-3 MFCD01319628-ETHYL 6-CYANO-2-OXOHEXANOATE -LabNovo [do.labnovo.com]

- 2. This compound,(CAS# 890097-91-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. AB360875 | CAS 890097-91-3 – abcr Gute Chemie [abcr.com]

- 5. 14022 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl 2-oxohexanoate | 5753-96-8 [chemicalbook.com]

- 7. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the FTIR Spectroscopy of Ethyl 6-cyano-2-oxohexanoate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Ethyl 6-cyano-2-oxohexanoate. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical basis for its infrared spectrum, outlines a robust protocol for data acquisition, and offers a detailed interpretation of the expected spectral features. The causality behind experimental choices and data interpretation is emphasized to ensure both technical accuracy and practical utility.

Molecular Structure and Predicted Vibrational Modes

This compound is a multifunctional organic molecule featuring three key functional groups that produce distinct and identifiable signals in an infrared spectrum. Understanding its structure is paramount to predicting and interpreting its FTIR data.

Chemical Structure:

The primary functional groups for FTIR analysis are:

-

Nitrile (Cyano Group, -C≡N): The carbon-nitrogen triple bond gives rise to a very characteristic and sharp absorption band.

-

Ketone (C=O): An aliphatic ketone group at the C2 position.

-

Ethyl Ester (-COOCH₂CH₃): This group contributes two significant vibrational modes: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.

-

Aliphatic Chains (-CH₂-): Multiple methylene groups and a terminal methyl group will produce characteristic C-H stretching and bending vibrations.

The presence of two distinct carbonyl groups (ketone and ester) is of particular interest. These groups, while both containing a C=O double bond, exist in different electronic environments, which will cause them to absorb infrared radiation at slightly different frequencies. This distinction is a key analytical feature in the molecule's spectrum.

Experimental Protocol for FTIR Data Acquisition

This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of this compound, which is presumed to be a liquid at standard conditions.

Rationale for Methodology

For a non-volatile liquid sample, the Attenuated Total Reflectance (ATR) technique is often the most straightforward and reproducible method. It requires minimal sample preparation, uses a very small sample volume, and is easy to clean. An alternative, for higher resolution or when ATR is unavailable, is using a traditional transmission cell with salt plates (e.g., NaCl or KBr). The protocol below details the ATR approach.

Step-by-Step ATR-FTIR Protocol

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, using a lint-free wipe.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and ATR crystal) and is essential for data correction.

-

Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Sample Application:

-

Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleanup:

-

Clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Verify cleanliness by taking a new spectrum and ensuring no sample peaks remain.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the data acquisition process.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

In-Depth Spectral Interpretation

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the expected absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Characteristics |

| 2960-2850 | C-H (Aliphatic) | Symmetric & Asymmetric Stretch | Medium to Strong | Multiple sharp peaks |

| ~2250 | -C≡N (Nitrile) | C≡N Stretch | Strong | Sharp, distinct peak |

| ~1745 | C=O (Ester) | C=O Stretch | Strong | Sharp |

| ~1720 | C=O (Ketone) | C=O Stretch | Strong | Sharp |

| 1470-1430 | -CH₂- / -CH₃ | Scissoring / Asymmetric Bend | Medium | |

| 1390-1370 | -CH₃ | Symmetric Bend (Umbrella) | Medium to Weak | |

| 1250-1150 | C-O (Ester) | Asymmetric C-O-C Stretch | Strong | |

| 1100-1000 | C-O (Ester) | Symmetric C-O-C Stretch | Strong |

Analysis of Key Spectral Regions

-

C-H Stretching Region (3000-2800 cm⁻¹): This region will be dominated by the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl group and the hexanoate backbone. Expect multiple sharp peaks corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups.

-

Nitrile Region (2260-2200 cm⁻¹): The most unambiguous peak in the spectrum will be the C≡N triple bond stretch. For saturated aliphatic nitriles, this absorption is typically strong, sharp, and found around 2260-2240 cm⁻¹.[1] Its presence is a definitive indicator of the cyano functional group.[2][3]

-

Carbonyl Region (1800-1700 cm⁻¹): This region is critical for confirming the structure. Two distinct, strong, and sharp C=O stretching bands are predicted:

-

Ester C=O Stretch: Aliphatic esters typically show a carbonyl absorption in the 1750-1735 cm⁻¹ range.[4] This is due to the electron-withdrawing effect of the adjacent oxygen atom.

-

Ketone C=O Stretch: Simple aliphatic ketones absorb around 1725-1705 cm⁻¹. The presence of these two separate, strong peaks is a powerful piece of evidence for the α-keto ester structure. The ester peak is expected at a slightly higher wavenumber than the ketone peak.

-

-

Fingerprint Region (< 1500 cm⁻¹): While complex, this region contains valuable structural information. The most prominent features will be the C-O stretching vibrations from the ester group.[4] Two or more strong bands are expected in the 1300-1000 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the C-O-C linkage.[4] Additionally, various C-H bending and C-C stretching vibrations will contribute to the complex pattern in this region.

Conclusion

The FTIR spectrum of this compound provides a unique fingerprint for its structural identification. The key diagnostic features are the sharp, strong nitrile absorption near 2250 cm⁻¹, two distinct and strong carbonyl stretching bands between 1750-1715 cm⁻¹ (for the ester and ketone, respectively), and strong C-O stretching bands in the fingerprint region between 1300-1000 cm⁻¹. This combination of peaks, alongside the aliphatic C-H stretches, allows for unambiguous confirmation of the molecule's identity and purity via FTIR spectroscopy.

References

- Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable.

-

11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

-

Ch20: Spectroscopy Analysis : Nitriles - University of Calgary. [Link]

-

FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 - Scholars Research Library. [Link]

-

IR Spectroscopy Tutorial: Esters - University of Colorado Boulder. [Link]

-

An Empirical IR Frequency Map for Ester C=O Stretching Vibrations | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

An Empirical IR Frequency Map for Ester C=O Stretching Vibrations - PubMed. [Link]

-

An Empirical IR Frequency Map for Ester C=O Stretching Vibrations - ResearchGate. [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. [Link]

-

Detection and determination of nitriles - ResearchGate. [Link]

-

Conformational isomerism of α-ketoesters. A FTIR and ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Ethyl 6-cyanohexanoate - NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Potential Research Applications of Ethyl 6-cyano-2-oxohexanoate

Introduction

In the landscape of modern chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Molecules that possess multiple, orthogonally reactive functional groups offer a versatile platform for the construction of complex molecular architectures. Ethyl 6-cyano-2-oxohexanoate, a commercially available aliphatic chain compound (CAS Number: 890097-91-3), represents such a scaffold.[1][2][3] While specific literature on its direct applications is sparse, a comprehensive analysis of its constituent functional groups—the α-keto ester and the terminal nitrile—reveals a wealth of potential research applications. This guide will provide researchers, scientists, and drug development professionals with a technical overview of the synthetic utility of this compound, grounded in the established reactivity of its core motifs.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C9H13NO3[3]

-

Molecular Weight: 183.21 g/mol [3]

-

Key Functional Groups:

-

α-Keto Ester: A highly reactive dicarbonyl moiety.

-

Nitrile: A versatile functional group that can be transformed into various nitrogen-containing heterocycles or other functional groups.

-

Aliphatic Chain: A flexible linker.

-

| Property | Value | Source |

| CAS Number | 890097-91-3 | [1] |

| Molecular Formula | C9H13NO3 | |

| Molecular Weight | 183.21 g/mol | [3] |

| SMILES Code | O=C(OCC)C(=O)CCCC#N | [3] |

| MDL Number | MFCD01319628 | [3] |

Part 1: The α-Keto Ester Moiety - A Gateway to Bioactive Scaffolds

The α-keto ester functional group is a privileged motif in medicinal chemistry and a versatile precursor in organic synthesis.[4][5] These compounds are precursors to other important molecules like α-hydroxy acids and α-amino acids.[5]

Reactivity and Synthetic Potential

The electrophilic nature of both carbonyl carbons in the α-keto ester group allows for a diverse range of chemical transformations.

-

Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack, providing access to tertiary alcohols.

-

Heterocycle Synthesis: Condensation reactions with binucleophiles are a cornerstone of heterocyclic chemistry.

-

Reductive Amination: The ketone can be converted to an amine, leading to the synthesis of novel amino acids.

Application in Medicinal Chemistry

α-Keto amides, which share the α-dicarbonyl feature with α-keto esters, have shown improved pharmacokinetic properties compared to α-keto acids and enhanced stability towards plasma esterases than α-keto esters.[6][7] This highlights the potential of the α-keto moiety in drug design.

Part 2: The Nitrile Group - A Versatile Synthetic Handle

The nitrile (or cyano) group is a critical functional group in medicinal chemistry, found in over 30 FDA-approved pharmaceuticals.[8][9] Its inclusion in drug candidates can enhance binding affinity and improve pharmacokinetic profiles.[8][9][10]

Unique Physicochemical Properties

-

Metabolic Stability: The nitrile group is generally metabolically stable.[9]

-

Bioisostere: It can act as a bioisostere for carbonyl groups or halogens.[11]

-

Modulation of Properties: The introduction of a nitrile can improve bioavailability and metabolic stability by blocking metabolically labile sites.[11]

Synthetic Transformations

The nitrile group is a valuable synthetic precursor that can be readily converted into a variety of other functional groups, including amines, carboxylic acids, amides, and various heterocyclic systems.[11][12]

Part 3: Proposed Research Applications of this compound

The bifunctional nature of this compound opens up numerous avenues for research, particularly in the synthesis of novel heterocyclic compounds and as a molecular probe or linker.

Synthesis of Novel Heterocyclic Scaffolds

The presence of two distinct reactive centers allows for sequential or one-pot reactions to construct complex heterocyclic systems. A plausible application is in the synthesis of substituted pyridones or other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Proposed Synthetic Pathway: Synthesis of a Dihydropyridone Derivative

A potential application is the synthesis of a dihydropyridone derivative through a multi-step reaction. This involves an initial reaction at the α-keto ester moiety followed by an intramolecular cyclization involving the nitrile group.

Caption: Proposed synthesis of a dihydropyridone derivative.

Experimental Protocol: Synthesis of a Functionalized Dihydropyridone

-

Step 1: Michael Addition: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add a Michael acceptor such as a chalcone (1.0 eq) and a catalytic amount of a base (e.g., sodium ethoxide).

-

Step 2: Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Step 3: Cyclization: Upon completion of the Michael addition, add a stronger base (e.g., sodium hydride) and heat the reaction mixture to induce intramolecular cyclization (Thorpe-Ziegler reaction).

-

Step 4: Work-up and Purification: After the reaction is complete, quench the reaction with a proton source (e.g., acetic acid), extract the product with an organic solvent, and purify by column chromatography.

-

Step 5: Characterization: Characterize the final product using standard analytical techniques (NMR, Mass Spectrometry, IR).

Development of Covalent Inhibitors

The nitrile group can act as an electrophilic "warhead" to form covalent bonds with biological targets, a strategy that has gained prominence in drug development, including for diabetes and COVID-19.[10] this compound could serve as a starting material for the synthesis of novel covalent inhibitors, where the α-keto ester end could be modified to incorporate a targeting moiety.

Synthesis of Unnatural Amino Acids

The α-keto ester group can be converted into an amino group via reductive amination. The resulting molecule would be a novel unnatural amino acid with a terminal nitrile group, which could be further functionalized or incorporated into peptides to confer unique properties.

Workflow for Unnatural Amino Acid Synthesis

Caption: Workflow for synthesizing an unnatural amino acid.

Application as a Bifunctional Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This compound provides a flexible aliphatic chain that can be functionalized at both ends to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The α-keto ester and nitrile groups offer versatile handles for such conjugations.

Conclusion

This compound, while not extensively studied itself, presents a significant opportunity for chemical innovation. By leveraging the well-established reactivity of its α-keto ester and nitrile functionalities, researchers can access a wide array of complex molecules, from novel heterocyclic drug scaffolds to specialized biochemical tools. The synthetic pathways and applications proposed in this guide are intended to serve as a foundational blueprint for future research endeavors, empowering scientists to unlock the full potential of this versatile chemical building block.

References

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [8]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [9]

-

Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [10]

-

Application of Nitrile in Drug Design. ResearchGate. [11]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [13]

-

This compound. CymitQuimica. [1]

-

This compound (Cas 137267-49-3). Parchem. [2]

-

This compound. Crysdot LLC.

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [4]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [6]

-

cas 890097-91-3|| where to buy this compound. Chemenu. [3]

-

This compound | 890097-91-3. Benchchem. [14]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [7]

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [5]

-

The cyano group in the synthesis of heterocycles. Química Organica.org. [12]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. parchem.com [parchem.com]

- 3. cas 890097-91-3|| where to buy this compound [chemenu.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The cyano group in the synthesis of heterocycles [quimicaorganica.org]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

"solubility of Ethyl 6-cyano-2-oxohexanoate in common organic solvents"

An In-Depth Technical Guide to the Solubility of Ethyl 6-cyano-2-oxohexanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifaceted organic compound featuring several key functional groups: an ethyl ester, a ketone, and a nitrile. This unique combination of functionalities makes it a valuable building block in organic synthesis, potentially serving as a precursor for various heterocyclic compounds and other complex molecules relevant to medicinal chemistry and materials science. The successful application of this compound in any synthetic route or formulation process is fundamentally dependent on its solubility characteristics. Understanding how this compound behaves in different organic solvents is crucial for reaction design, purification, and the development of drug delivery systems.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. As a Senior Application Scientist, the aim is to not only present predictive insights based on the molecular structure but also to provide robust, field-proven methodologies for the empirical determination of its solubility. This document is structured to empower researchers to make informed decisions when selecting solvents and to design experiments that are both efficient and reliable.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of this compound provides significant clues to its expected solubility profile.

Molecular Structure Analysis

This compound possesses a combination of polar and nonpolar characteristics.

-

Polar Moieties: The presence of the ethyl ester (-COO-), ketone (C=O), and nitrile (-C≡N) groups introduces polarity to the molecule through dipole-dipole interactions. The oxygen and nitrogen atoms in these functional groups can also act as hydrogen bond acceptors.

-

Nonpolar Moiety: The aliphatic hexane chain constitutes a nonpolar region, contributing to van der Waals forces.

The interplay between these polar functional groups and the nonpolar hydrocarbon backbone will dictate the compound's affinity for various solvents. While the ester, ketone, and nitrile groups will favor interactions with polar solvents, the alkyl chain will promote solubility in nonpolar solvents.

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict the solubility of this compound in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents can engage in hydrogen bonding. While this compound does not have hydrogen bond donors, the oxygen and nitrogen atoms can act as acceptors. Therefore, moderate to good solubility is expected in these solvents. Shorter-chain alcohols are likely to be more effective solvents.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments and can effectively solvate the polar functional groups of the target molecule. High solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the hexyl chain suggests some affinity for nonpolar solvents. However, the cumulative polarity of the three functional groups will likely limit its solubility in highly nonpolar solvents like hexane. Moderate solubility might be observed in solvents with some degree of polarity, such as diethyl ether and toluene.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are generally good at dissolving a wide range of organic compounds. Good solubility of this compound is expected in these solvents.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reproducible research.[3] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[3]

Recommended Protocol: Shake-Flask Method

This protocol outlines a robust procedure for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated Gas Chromatography (GC) system.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24-48 hours, though the exact time should be determined by preliminary experiments to ensure the concentration of the solute in the solution becomes constant.[5][6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Alternative and Complementary Techniques

-

Gravimetric Analysis: For a simpler, albeit potentially less precise, determination, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques can offer a rapid method for determining solubility without the need to separate the liquid and solid phases.[7]

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of this compound.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature.[8] It is therefore crucial to control the temperature during solubility experiments. For pharmaceutical applications, determining solubility at physiological temperatures (e.g., 37 °C) may be relevant.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and, consequently, the measured solubility. Always use high-purity, anhydrous solvents for accurate determinations.

-

Polymorphism: If this compound can exist in different crystalline forms (polymorphs), each form may exhibit a different solubility. It is important to characterize the solid form being used.

Data Presentation

The following table provides a template for recording experimentally determined solubility data for this compound.

| Solvent | Solvent Class | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |

| Hexane | Nonpolar | 0.1 | 25 | ||

| Toluene | Nonpolar | 2.4 | 25 | ||

| Diethyl Ether | Nonpolar | 2.8 | 25 | ||

| Dichloromethane | Chlorinated | 3.1 | 25 | ||

| Acetone | Polar Aprotic | 5.1 | 25 | ||

| Ethyl Acetate | Polar Aprotic | 4.4 | 25 | ||

| Acetonitrile | Polar Aprotic | 5.8 | 25 | ||

| Isopropanol | Polar Protic | 3.9 | 25 | ||

| Ethanol | Polar Protic | 4.3 | 25 | ||

| Methanol | Polar Protic | 5.1 | 25 | ||

| Dimethylformamide | Polar Aprotic | 6.4 | 25 | ||

| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | 25 |

Logical Relationships in Solubility

The following diagram illustrates the conceptual relationship between solvent properties and the predicted solubility of this compound.

Caption: Predicted solubility of this compound based on solvent polarity.

Conclusion

For any research or development involving this compound, it is imperative to move beyond theoretical predictions and perform rigorous experimental solubility determination. The shake-flask method, coupled with a reliable analytical technique such as HPLC, provides a robust framework for obtaining accurate and reproducible data. By carefully considering the principles and methodologies outlined in this guide, researchers can effectively harness the synthetic potential of this compound, ensuring the efficiency and success of their scientific endeavors.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Patsnap Eureka. (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents.

- PubChem. (n.d.). Ethyl cyanoacetate.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- Crysdot LLC. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6).

- PubChem. (n.d.). Ethyl 6-oxohexanoate.

- Chemenu. (n.d.). cas 890097-91-3|| where to buy this compound.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Chemguide. (n.d.). an introduction to esters.

- Cheméo. (n.d.). Chemical Properties of Ethyl 6-isocyanatohexanoate (CAS 5100-36-7).

- Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate.

- Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

- Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.

- Organic Syntheses. (n.d.). cyanoacetamide.

- CymitQuimica. (n.d.). CAS 816-19-3: Methyl 2-ethylhexanoate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmajournal.net [pharmajournal.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

Methodological & Application

Application Note & Protocol: Dieckmann Cyclization of Ethyl 6-cyano-2-oxohexanoate

Introduction: Strategic Synthesis of Cyclic β-Keto Nitriles

The Dieckmann cyclization, an intramolecular variant of the Claisen condensation, is a cornerstone reaction in organic synthesis for the construction of five- and six-membered rings.[1][2][3][4] This base-catalyzed internal condensation of a diester is instrumental in creating cyclic β-keto esters, which are versatile intermediates in the synthesis of natural products, pharmaceuticals, and complex organic molecules.[5][6] This application note provides a detailed protocol and scientific rationale for the Dieckmann cyclization of a specialized substrate, Ethyl 6-cyano-2-oxohexanoate. This substrate is unique as it contains three key functional groups: an ester, a ketone, and a nitrile. The intramolecular reaction will proceed via the formation of an enolate at the carbon alpha to the ester, which will then attack the internal ketone carbonyl. This process yields a valuable cyclic β-keto nitrile, a scaffold of significant interest in medicinal chemistry.[7][8][9]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a robust, step-by-step protocol to ensure successful synthesis and product validation.

Reaction Mechanism and Scientific Rationale

The Dieckmann condensation proceeds via a well-established base-catalyzed mechanism involving several key steps: enolate formation, intramolecular nucleophilic attack, and subsequent stabilization.[2][10][11][12]

-

Enolate Formation: A strong, non-nucleophilic base is required to deprotonate the carbon atom alpha to the ester group. The choice of base is critical. Sodium hydride (NaH) is an excellent candidate as it is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon, driving the reaction forward by the evolution of hydrogen gas.[13][14] The α-protons of a ketone are typically more acidic than those of an ester; however, in this substrate, the most acidic protons are located between the ketone and the nitrile group. To favor the desired Dieckmann cyclization (ester enolate attacking the ketone), a sterically hindered base or carefully controlled conditions might be necessary in some contexts, but NaH is generally effective for initiating the desired ester deprotonation.

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone group within the same molecule.[3][10] This intramolecular attack is favored when it leads to the formation of a sterically stable five- or six-membered ring.[1][4][12] In the case of this compound, a stable six-membered ring is formed.

-

Tetrahedral Intermediate Formation: The nucleophilic attack results in a tetrahedral alkoxide intermediate.

-

Ring Closure & Reformation of Carbonyl: The intermediate collapses, reforming a carbonyl group and resulting in the cyclic product. In a traditional Dieckmann reaction involving two esters, an alkoxide leaving group would be expelled. Here, the reaction is an intramolecular aldol-type condensation followed by elimination, driven by the formation of a conjugated system.

-

Acidic Workup: The reaction is quenched with a mild acid to neutralize any remaining base and protonate the resulting enolate to yield the final neutral β-keto nitrile product.[2][11]

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the Dieckmann cyclization.

Detailed Experimental Protocol

This protocol is designed for a representative 10 mmol scale. Adjustments may be necessary based on specific laboratory conditions and equipment.

3.1. Materials and Equipment

-

Reagents:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (or Ethyl Acetate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reagents for TLC (e.g., silica gel plates, ethyl acetate/hexane mixture)

-

-

Equipment:

-

Three-neck round-bottom flask (flame-dried)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Dropping funnel (optional, for substrate addition)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

3.2. Reagent Quantities and Properties

| Reagent | MW ( g/mol ) | Amount (mg/mmol) | Molar Eq. | Density (g/mL) | Volume (mL) | Notes |

| This compound | 197.21 | 1972 mg / 10 mmol | 1.0 | ~1.08 | ~1.83 mL | Starting material |

| Sodium Hydride (60% disp.) | 24.00 (NaH) | 440 mg / 11 mmol | 1.1 | N/A | N/A | Handle with extreme care; flammable |

| Anhydrous THF | 72.11 | N/A | N/A | 0.889 | 50 mL | Solvent |

3.3. Step-by-Step Procedure

Scientist's Note: Anhydrous conditions are paramount for the success of this reaction. Sodium hydride reacts violently with water. Ensure all glassware is thoroughly flame-dried under an inert atmosphere before use.

-

Reaction Setup:

-

Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

-

Under a positive flow of inert gas, carefully add the sodium hydride (60% dispersion in mineral oil, 1.1 eq.) to the flask.

-

Add 30 mL of anhydrous THF to the flask to create a suspension. Begin stirring.

-

-

Substrate Addition:

-

Dissolve this compound (1.0 eq.) in 20 mL of anhydrous THF.

-

Add this solution dropwise to the stirred NaH/THF suspension at room temperature over 15-20 minutes.

-

Observation: Vigorous bubbling (H₂ evolution) should be observed upon addition. If the reaction becomes too exothermic, cool the flask with a water bath.

-

-

Reaction and Monitoring:

-

After the addition is complete, heat the reaction mixture to reflux (approx. 66°C for THF).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction, quench them carefully with a drop of water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material spot indicates reaction completion. This typically takes 2-4 hours.

-

-

Workup and Quenching:

-

Once the reaction is complete, cool the flask to 0°C using an ice bath.

-

CAUTION: Quenching is highly exothermic and produces hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.

-

Slowly and dropwise, add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaH and neutralize the reaction mixture. Continue addition until bubbling ceases.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Purification:

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure cyclic β-keto nitrile.

-

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the synthesis.

Product Characterization

The expected product is Ethyl 2-cyano-6-oxocyclohex-1-ene-1-carboxylate . The structure should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the ethyl ester protons (a quartet and a triplet), and signals for the methylene protons of the cyclohexene ring. The absence of the linear chain protons from the starting material will be a key indicator.

-

¹³C NMR: Expect signals for the ketone carbonyl, ester carbonyl, nitrile carbon, and the sp² carbons of the double bond, in addition to the sp³ carbons of the ring and the ethyl group.

-

IR Spectroscopy: Look for characteristic absorption bands for the nitrile (C≡N) around 2220 cm⁻¹, the conjugated ketone (C=O) around 1680 cm⁻¹, and the conjugated ester (C=O) around 1720 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₀H₁₁NO₃, MW: 193.20 g/mol ) should be observed.

Safety and Handling Precautions

-